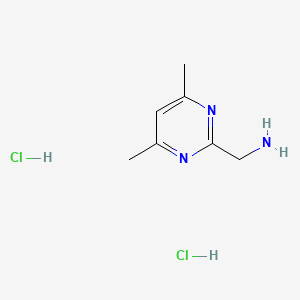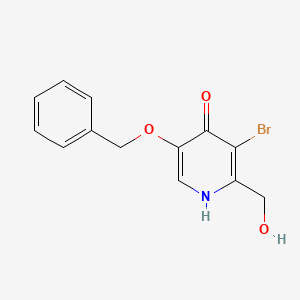
2,4,5-Trimethylbenzotrifluoride
Overview
Description
2,4,5-Trimethylbenzotrifluoride (TMBT) is a chemical compound that is widely used in the synthesis of pharmaceuticals and other industrial products. It is a colorless liquid with a boiling point of 103.2 °C and a molecular weight of 188.2 g/mol. TMBT is a highly reactive compound and has been used in a number of reactions, including the synthesis of pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Continuous Flow Synthesis
Deng et al. (2015) reported a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid, a compound related to 2,4,5-Trimethylbenzotrifluoride, demonstrating its potential in pharmaceutical industry applications. This method involves the generation of an aryl-Grignard reagent followed by its reaction with CO2, highlighting the efficiency of microreactors in organic synthesis (Deng et al., 2015).
Maturity Indicators in Sediments
Li et al. (2013) explored the application of trimethyldibenzothiophenes, compounds structurally related to 2,4,5-Trimethylbenzotrifluoride, as maturity indicators in lacustrine shales. This study provides insights into organic geochemical processes and the potential of such compounds in petroleum exploration (Li et al., 2013).
Fluorinated Polyimides
Wang et al. (2012) synthesized new fluorinated polyimides derived from an unsymmetrical and noncoplanar diamine containing trifluoromethyl and trimethyl groups, showcasing the material's excellent thermal stability and low dielectric constants. This research underscores the utility of such compounds in the development of high-performance polymers (Wang et al., 2012).
Vibrational Analysis
Karabacak et al. (2015) conducted a theoretical study on 2,4,5-trimethylbenzoic acid focusing on molecular structure and vibrational analysis using FT-IR, FT-Raman, and UV techniques. This work provides a deep understanding of the physical and chemical properties of the compound, beneficial for various analytical applications (Karabacak et al., 2015).
Metal-Organic Frameworks
Fan et al. (2003) synthesized novel metal-organic frameworks (MOFs) using 2,4,5-Trimethylbenzotrifluoride derivatives, demonstrating the potential of these compounds in the construction of complex structures with significant implications for materials science (Fan et al., 2003).
properties
IUPAC Name |
1,2,4-trimethyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-6-4-8(3)9(5-7(6)2)10(11,12)13/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRKFYOUAPPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)






![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)


